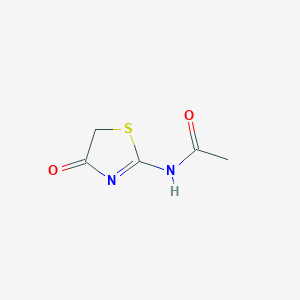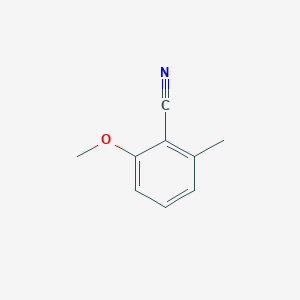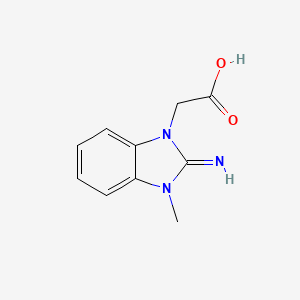
4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a derivative of isoindole, which is a structural motif found in various pharmacologically active compounds. Although the provided papers do not directly discuss this exact compound, they provide insights into similar structures and their properties. For instance, the first paper discusses a triazole derivative with an amino and hydroxyethyl group, which shares some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of azomethine ylides from α-amino acids and carbonyl compounds, which are then captured by quinones to form various isoindole diones, as described in the second paper . This method could potentially be adapted for the synthesis of 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has been elucidated using spectroscopic methods such as NMR, as well as crystallography. The third paper provides an example of two N-aminoimides with a tricyclic structure, which were characterized by their noncentrosymmetric crystals and the formation of hydrogen bonds . These findings suggest that the compound of interest may also form specific intermolecular interactions due to its amino and hydroxyethyl groups.
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, they do offer insights into the reactivity of structurally related compounds. For example, the formation of azomethine ylides indicates a potential for cycloaddition reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can be inferred from the first paper, which describes the photophysical properties of a triazole derivative. The compound exhibits significant nonlinear optical properties, suggesting that 4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione may also possess interesting optical characteristics . Additionally, the presence of amino and hydroxyethyl groups could influence the solubility and potential for hydrogen bonding.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Studies have developed new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting the potential for creating a wide range of functionalized compounds. These methods involve the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives among others (Tan et al., 2016). Further, the development of polysubstituted isoindole-1,3-dione analogues from similar starting materials has been reported, demonstrating the versatility of isoindole-1,3-dione derivatives in organic synthesis (Tan et al., 2014).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of isoindole-1,3-dione derivatives has been a subject of interest for chemists. Studies have synthesized new N-aminoimides and analyzed their crystal structures to understand the molecular conformations and interactions, which could inform the design of materials and pharmaceuticals (Struga et al., 2007).
Material Science and Liquid Crystal Research
Isoindole-1,3-dione based derivatives have shown potential in material science, particularly in the synthesis and characterization of mesogenic Schiff bases. These compounds exhibit enantiotropic liquid crystalline behavior, which could be useful in the development of new liquid crystal displays (Dubey et al., 2018).
Eigenschaften
IUPAC Name |
4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-7-3-1-2-6-8(7)10(15)12(4-5-13)9(6)14/h1-3,13H,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJCEBBQMMSHIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212141 |
Source


|
| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
CAS RN |
26215-17-8 |
Source


|
| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














